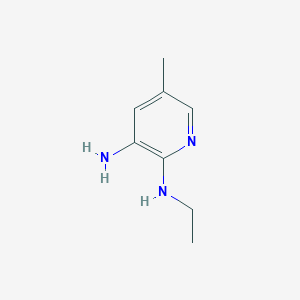
2-N-ethyl-5-methylpyridine-2,3-diamine
概要
説明
2-N-Ethyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is a derivative of pyridine, featuring an ethyl group at the nitrogen atom and a methyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-ethyl-5-methylpyridine-2,3-diamine typically involves the following steps:
Formation of Pyridine Derivative: The starting material is often a pyridine derivative, which undergoes further functionalization.
Introduction of Ethyl and Methyl Groups: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of reagents such as ethyl halides and methylating agents under anhydrous conditions to prevent unwanted side reactions.
化学反応の分析
Types of Reactions: 2-N-Ethyl-5-methylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Methyl iodide (CH3I) and ethyl iodide (C2H5I) are typical reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Different derivatives with substituted groups at the nitrogen atoms.
科学的研究の応用
2-N-Ethyl-5-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and protein binding.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
作用機序
The mechanism by which 2-N-ethyl-5-methylpyridine-2,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
類似化合物との比較
2-N-Ethyl-5-methylpyridine-2,3-diamine is similar to other pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2-N-ethylpyridine-2,3-diamine: Lacks the methyl group at the fifth position.
5-methylpyridine-2,3-diamine: Lacks the ethyl group at the nitrogen atom.
2,3-diaminopyridine: A simpler pyridine derivative without the ethyl and methyl groups.
These compounds may have different chemical and biological properties due to the presence or absence of the ethyl and methyl groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-N-ethyl-5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-10-8-7(9)4-6(2)5-11-8/h4-5H,3,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQBHCXJHLLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















